molecular formula C23H22FN3O3 B2995380 N-(4-fluorophenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide CAS No. 872861-60-4

N-(4-fluorophenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

Cat. No.: B2995380
CAS No.: 872861-60-4
M. Wt: 407.445
InChI Key: CXWHZMKWZJFGSD-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a synthetic indole-acetamide derivative featuring a 4-fluorophenyl group, a piperidine-substituted ethyl chain, and a ketone-functionalized indole core. Its structural complexity arises from the integration of multiple pharmacophores:

  • Indole moiety: Known for interactions with biological targets via π-π stacking and hydrogen bonding.
  • 4-Fluorophenyl group: Enhances metabolic stability and modulates electronic properties.
  • Piperidinyl-ethyl chain: Introduces basicity and influences solubility and target binding.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c24-16-8-10-17(11-9-16)25-23(30)22(29)19-14-27(20-7-3-2-6-18(19)20)15-21(28)26-12-4-1-5-13-26/h2-3,6-11,14H,1,4-5,12-13,15H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWHZMKWZJFGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the piperidine group and the fluorophenyl moiety. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or dimethylformamide. The final step usually involves the acylation of the indole nitrogen to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial to maintain the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

N-(4-fluorophenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Halogen Substitutions
  • Fluorine vs. Chlorine: Target Compound: Contains a 4-fluorophenyl group, which improves lipophilicity and bioavailability compared to non-halogenated analogs. N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide (): Substitutes fluorine with chlorine and replaces the oxo group with sulfanyl. Chlorine’s larger atomic radius and stronger electron-withdrawing effects may enhance receptor binding but reduce metabolic stability .
Heteroatom Modifications
  • Sulfanyl vs. N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (): Lacks the piperidinyl-ethyl chain but retains the oxoacetamide group, suggesting simplified synthetic routes at the cost of reduced target specificity .

Pharmacological Activity and Target Engagement

Antiproliferative Effects
  • 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851) () : A tubulin inhibitor under preclinical development, highlighting the indole-acetamide scaffold’s utility in anticancer research. The target compound’s piperidinyl-ethyl chain may enhance blood-brain barrier penetration compared to D-24851’s pyridinyl group .
Enzyme Inhibition
  • Indole derivatives with trifluoroacetyl groups () : Demonstrated activity in pLDH assays, suggesting that electron-withdrawing groups (e.g., fluorine, trifluoroacetyl) enhance inhibitory potency. The target compound’s 4-fluorophenyl group aligns with this trend .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity
Target Compound C23H22FN3O3 407.45 4-Fluorophenyl, piperidinyl-ethyl, oxoacetamide Not reported
N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide C23H24ClN3O2S 442.0 4-Chlorophenyl, sulfanyl, piperidinyl-ethyl Not reported
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide C17H13FN2O2 296.3 4-Fluorobenzyl, oxoacetamide Not reported
D-24851 (Anticancer analog) C22H17ClN2O2 376.84 4-Chlorobenzyl, pyridinyl, oxoacetamide Tubulin inhibitor (preclinical)

Biological Activity

N-(4-fluorophenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's pharmacological profile, including its synthesis, biological mechanisms, and therapeutic applications.

The molecular formula of this compound is C18H19FN2O3C_{18}H_{19}FN_{2}O_{3}, with a molecular weight of approximately 360.4 g/mol. The structure includes a piperidine moiety, which is known for enhancing bioactivity in various compounds.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its antibacterial and anticancer properties.

Antibacterial Activity

Recent studies have shown that derivatives of indole and piperidine exhibit significant antibacterial activity. For instance, compounds structurally related to this compound were tested against various bacterial strains using the agar disc-diffusion method. The results indicated that these compounds possess notable inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4 to 32 µg/mL depending on the specific derivative .

Anticancer Activity

In addition to antibacterial properties, the compound has shown promise in cancer research. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways associated with cell survival and proliferation. For example, studies indicate that similar compounds can inhibit the PI3K/Akt pathway, leading to reduced cell viability in various cancer types .

Case Studies

Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of indole derivatives for their antibacterial activity. Among these, N-(4-fluorophenyl)-2-oxo derivatives demonstrated significant activity against resistant strains of bacteria. The study highlighted that modifications in the piperidine ring could enhance the efficacy against specific pathogens .

Case Study 2: Cancer Cell Apoptosis
Research conducted on the apoptotic effects of indole derivatives revealed that N-(4-fluorophenyl)-2-oxo compounds can trigger apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line MIC (µg/mL) Mechanism
AntibacterialStaphylococcus aureus8Cell wall synthesis inhibition
AntibacterialEscherichia coli16DNA synthesis inhibition
AnticancerHeLa (cervical cancer)-Apoptosis via caspase activation
AnticancerMCF7 (breast cancer)-Inhibition of PI3K/Akt pathway

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions, including:

  • Indole alkylation : Reacting 1H-indole derivatives with 2-chloroethylpiperidine under reflux conditions (e.g., 100°C for 4–6 hours in a polar aprotic solvent like DMF) to introduce the piperidinyl-ethyl moiety .
  • Acetamide coupling : Condensing the alkylated indole intermediate with 4-fluorophenylacetic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the acetamide backbone .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (methanol/water) are critical for isolating high-purity product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of indole substitution and piperidine/fluorophenyl group integration .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by area normalization) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the indole-piperidine linkage and acetamide conformation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, given challenges in indole alkylation and amide coupling steps?

  • Indole Alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility of hydrophobic intermediates in polar solvents, improving reaction efficiency .
  • Amide Coupling : Pre-activate the carboxylic acid with DCC/DMAP to minimize side reactions. Microwave-assisted synthesis (60–80°C, 30 min) can reduce reaction time and improve yield .
  • Low-Yield Mitigation : Monitor intermediates via TLC and optimize stoichiometry (1:1.2 molar ratio of indole to chloroethylpiperidine) to prevent unreacted starting material .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies involving this compound?

  • Standardized Assays : Use cell-based assays (e.g., HEK293 or SH-SY5Y lines) with consistent incubation times (24–48 hours) and positive controls (e.g., known kinase inhibitors) to minimize variability .
  • Metabolic Stability Testing : Evaluate hepatic microsomal stability (e.g., rat liver microsomes) to identify if rapid metabolism explains discrepancies in in vitro vs. in vivo activity .
  • Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate pharmacophoric motifs responsible for activity .

Q. What computational approaches are suitable for predicting the binding interactions of this compound with neurological targets (e.g., serotonin receptors)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT1A_{1A} or 5-HT2A_{2A} receptors, focusing on hydrogen bonding with the acetamide carbonyl and π-π stacking of the indole ring .
  • Molecular Dynamics Simulations (MD) : GROMACS or AMBER simulations (100 ns trajectories) assess stability of ligand-receptor complexes in physiological conditions .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon fluorophenyl or piperidine modifications to guide rational drug design .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate biological data using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Experimental Design : Include negative controls (e.g., piperidine-free analogs) to isolate the contribution of specific functional groups to observed activity .

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